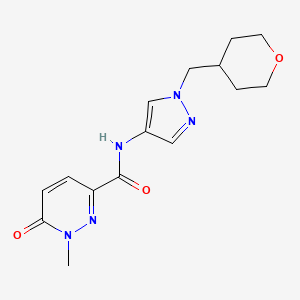

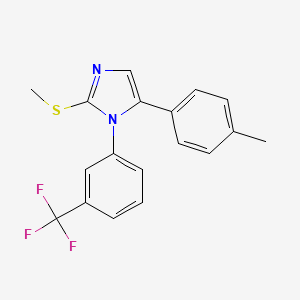

![molecular formula C15H14ClN3O3S B2977777 ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1206986-22-2](/img/structure/B2977777.png)

ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminothiazole-4-carboxylate Schiff bases, involves the use of FTIR and NMR (1H and 13C) for characterization . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of thiazoles can vary greatly depending on the substituents on the thiazole ring . For example, a series of (2-aminothiazol-4-yl)methylesters showed comparable activity to standard drugs rifampicin and isoniazid .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazoles can vary greatly depending on the substituents. Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique

Antitumor Activity

Compounds structurally related to ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate have been synthesized and evaluated for their antitumor activity. Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity in vitro against 60 human tumor cell lines. Specifically, certain analogs exhibited remarkable activity against leukemia cell lines, indicating their potential use in cancer treatment research (El-Subbagh, Abadi, & Lehmann, 1999).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and screened for their antimicrobial and antioxidant activities. These studies found that certain compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, highlighting their importance in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Apoptosis-Inducing Agents for Breast Cancer

Research focused on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has led to the discovery of new apoptosis-inducing agents for breast cancer. These compounds were evaluated for their in vitro and in vivo anticancer activities, with several showing promising antiproliferative potential against cancer cell lines. The study emphasizes the potential of these compounds in the development of new therapeutic agents for cancer treatment (Gad et al., 2020).

Ultrasound Irradiation in Synthesis

A study demonstrated the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This methodology significantly reduces reaction times and improves yields, offering a greener and more efficient approach to synthesizing similar compounds (Machado et al., 2011).

Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The study provides valuable insights into the structure-activity relationships of these compounds, suggesting their potential applications in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Mécanisme D'action

Target of action

The targets of thiazole compounds can vary widely depending on the specific compound and its structure. Some thiazole compounds have been found to have antimicrobial, antifungal, antiviral, and antineoplastic activity, suggesting they may target a variety of enzymes, proteins, or cellular structures .

Mode of action

The mode of action of thiazole compounds can also vary. For example, some thiazole compounds may inhibit the function of certain enzymes, while others may interact with cellular structures or metabolic pathways .

Biochemical pathways

Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole compounds can vary widely depending on the specific compound and its structure. Some thiazole compounds may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .

Result of action

The molecular and cellular effects of thiazole compounds can include inhibition of enzyme activity, disruption of cellular structures, alteration of metabolic pathways, and induction of cell death .

Action environment

The action, efficacy, and stability of thiazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOYOHJAGVSHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

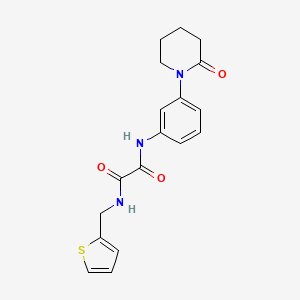

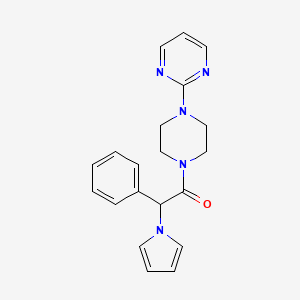

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2977695.png)

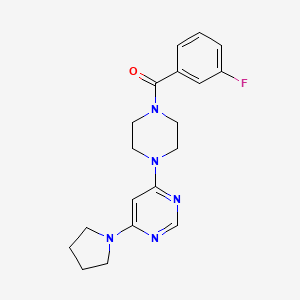

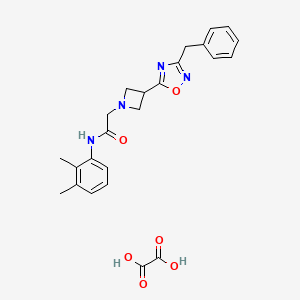

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

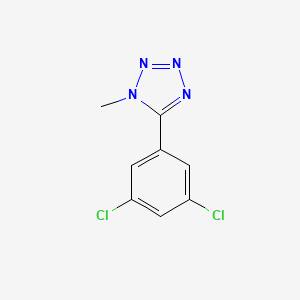

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

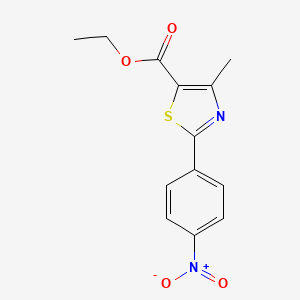

![1-[(3-Cyclopropyl-3-methylbutyl)sulfanyl]ethan-1-one](/img/structure/B2977704.png)

![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2977705.png)

![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2977711.png)